molecular formula C20H19N5O3S2 B11547357 Ethyl 2-{[(3,6-diamino-5-cyanothieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(3,6-diamino-5-cyanothieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11547357
M. Wt: 441.5 g/mol
InChI Key: IKGDOFLZJPHSHX-UHFFFAOYSA-N
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Description

Ethyl 2-{[(3,6-diamino-5-cyanothieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a molecular formula of C20H19N5O3S2 and an average mass of 441.527 Da . This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a benzothiophene ring, and various functional groups such as amino, cyano, and ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(3,6-diamino-5-cyanothieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the benzothiophene ring. The final steps involve the addition of the ester group and the functionalization of the amino and cyano groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(3,6-diamino-5-cyanothieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions within the molecule .

Scientific Research Applications

Ethyl 2-{[(3,6-diamino-5-cyanothieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(3,6-diamino-5-cyanothieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-b]pyridine derivatives and benzothiophene-based molecules. Examples include:

Uniqueness

What sets Ethyl 2-{[(3,6-diamino-5-cyanothieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate apart is its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities .

Properties

Molecular Formula

C20H19N5O3S2

Molecular Weight

441.5 g/mol

IUPAC Name

ethyl 2-[(3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H19N5O3S2/c1-2-28-20(27)13-10-5-3-4-6-12(10)29-19(13)25-17(26)15-14(22)11-7-9(8-21)16(23)24-18(11)30-15/h7H,2-6,22H2,1H3,(H2,23,24)(H,25,26)

InChI Key

IKGDOFLZJPHSHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=C(S3)N=C(C(=C4)C#N)N)N

Origin of Product

United States

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